molecular formula C11H15NO3S B034177 (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid CAS No. 110449-58-6

(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid

Numéro de catalogue B034177
Numéro CAS: 110449-58-6
Poids moléculaire: 241.31 g/mol
Clé InChI: SJGUJFMYSXAPML-VQVVDHBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, also known as riluzole, is a neuroprotective drug that is used to treat amyotrophic lateral sclerosis (ALS). It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. Riluzole is a glutamate inhibitor that works by reducing the release of glutamate, a neurotransmitter that is believed to contribute to the death of motor neurons in ALS patients.

Mécanisme D'action

The exact mechanism of action of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid is not fully understood, but it is believed to work by reducing the release of glutamate, a neurotransmitter that is toxic to motor neurons. Glutamate is released in excess in ALS patients and contributes to the death of motor neurons. Riluzole also has other neuroprotective properties, including the ability to reduce oxidative stress and inhibit apoptosis.

Effets Biochimiques Et Physiologiques

Riluzole has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the uptake of glutamate by astrocytes, and reduce the activity of glutamate receptors. It has also been found to reduce oxidative stress, inhibit apoptosis, and increase the expression of neurotrophic factors.

Avantages Et Limitations Des Expériences En Laboratoire

Riluzole has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied for its neuroprotective properties. It is also relatively easy to administer and has a good safety profile. However, there are some limitations to using (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid in lab experiments. It has a short half-life and requires frequent dosing, which can be difficult to manage in some experiments. It also has limited efficacy in some neurological disorders, which may limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. One area of research is the development of new formulations of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can enhance its neuroprotective properties. Finally, there is a need for more research on the long-term effects of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, particularly in terms of its effects on cognitive function and quality of life in neurological disorders.

Méthodes De Synthèse

The synthesis of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid involves a multi-step process that starts with the reaction of 4-methylbenzyl chloride with thionyl chloride to form 4-methylbenzyl chloride sulfonate. The sulfonate is then reacted with 2-amino-3-chloropropanoic acid to form 2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid.

Applications De Recherche Scientifique

Riluzole has been extensively studied for its neuroprotective properties in various neurological disorders, including ALS, Alzheimer's disease, and Parkinson's disease. In ALS, (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid has been shown to slow the progression of the disease and improve survival. It has also been found to improve cognitive function in Alzheimer's disease patients and reduce the severity of symptoms in Parkinson's disease patients.

Propriétés

Numéro CAS

110449-58-6

Nom du produit

(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid

Formule moléculaire

C11H15NO3S

Poids moléculaire

241.31 g/mol

Nom IUPAC

(2R)-2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid

InChI

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)6-16(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-,16?/m0/s1

Clé InChI

SJGUJFMYSXAPML-VQVVDHBBSA-N

SMILES isomérique

CC1=CC=C(C=C1)CS(=O)C[C@@H](C(=O)O)N

SMILES

CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N

SMILES canonique

CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N

Synonymes

L-ALANINE, 3-[[(4-METHYLPHENYL)METHYL]SULFINYL]-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.